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molecular formula C10H14O B087226 1-Methoxy-4-propylbenzene CAS No. 104-45-0

1-Methoxy-4-propylbenzene

Cat. No. B087226
M. Wt: 150.22 g/mol
InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N
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Patent
US06566557B2

Procedure details

The starting material phenylpropane derivatives such as dihydroeugenol (n-Propyl guaiacol), 3,4-Methylenedioxy phenylpropane (dihydrosafrole), 4-Methoxyphenylpropane (dihydroanethole) or the like, can be obtained either from commercial sources or by catalytic hydrogenation of corresponding eugenol, safrole, anethole derivatives respectively (Steffen, A. In: Perfume and Flavor Chemicals, Allured Punlishing Corporation, 362 South Schmale Road, Carol Stream, Ill., USA, (1994)). In addition, 2,4,5-Trimethoxyphenylpropane can be obtained via ammonium formate assisted reduction of toxic β-asarone of Acorus calamus or crude calamus oil containing β-asarone (Sinha, A. K., U.S. Ser. No. 09/652,376 filed on Aug. 31, (2000)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(CCC)C=CC=CC=1.[CH:10]1([O:20][CH3:21])[CH:19]=[C:15]([CH2:16][CH:17]=[CH2:18])[CH:14]=[CH:13][CH:11]1[OH:12].[CH2:22]1[O:30][C:29]2[CH:28]=[CH:27][C:26]([CH2:31][CH2:32][CH3:33])=[CH:25][C:24]=2[O:23]1.[CH3:34][O:35][C:36]1[CH:41]=[CH:40][C:39]([CH2:42][CH2:43][CH3:44])=[CH:38][CH:37]=1>>[C:10]1([O:20][CH3:21])[C:11](=[CH:13][CH:14]=[C:15]([CH:19]=1)[CH2:16][CH:17]=[CH2:18])[OH:12].[O:30]1[C:29]2[C:24](=[CH:25][C:26](=[CH:27][CH:28]=2)[CH2:31][CH:32]=[CH2:33])[O:23][CH2:22]1.[C:36]1([O:35][CH3:34])[CH:41]=[CH:40][C:39]([CH:42]=[CH:43][CH3:44])=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(O)C=CC(CC=C)=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Type
product
Smiles
O1COC2=CC(CC=C)=CC=C12
Name
Type
product
Smiles
C1(=CC=C(C=CC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06566557B2

Procedure details

The starting material phenylpropane derivatives such as dihydroeugenol (n-Propyl guaiacol), 3,4-Methylenedioxy phenylpropane (dihydrosafrole), 4-Methoxyphenylpropane (dihydroanethole) or the like, can be obtained either from commercial sources or by catalytic hydrogenation of corresponding eugenol, safrole, anethole derivatives respectively (Steffen, A. In: Perfume and Flavor Chemicals, Allured Punlishing Corporation, 362 South Schmale Road, Carol Stream, Ill., USA, (1994)). In addition, 2,4,5-Trimethoxyphenylpropane can be obtained via ammonium formate assisted reduction of toxic β-asarone of Acorus calamus or crude calamus oil containing β-asarone (Sinha, A. K., U.S. Ser. No. 09/652,376 filed on Aug. 31, (2000)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(CCC)C=CC=CC=1.[CH:10]1([O:20][CH3:21])[CH:19]=[C:15]([CH2:16][CH:17]=[CH2:18])[CH:14]=[CH:13][CH:11]1[OH:12].[CH2:22]1[O:30][C:29]2[CH:28]=[CH:27][C:26]([CH2:31][CH2:32][CH3:33])=[CH:25][C:24]=2[O:23]1.[CH3:34][O:35][C:36]1[CH:41]=[CH:40][C:39]([CH2:42][CH2:43][CH3:44])=[CH:38][CH:37]=1>>[C:10]1([O:20][CH3:21])[C:11](=[CH:13][CH:14]=[C:15]([CH:19]=1)[CH2:16][CH:17]=[CH2:18])[OH:12].[O:30]1[C:29]2[C:24](=[CH:25][C:26](=[CH:27][CH:28]=2)[CH2:31][CH:32]=[CH2:33])[O:23][CH2:22]1.[C:36]1([O:35][CH3:34])[CH:41]=[CH:40][C:39]([CH:42]=[CH:43][CH3:44])=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(O)C=CC(CC=C)=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Type
product
Smiles
O1COC2=CC(CC=C)=CC=C12
Name
Type
product
Smiles
C1(=CC=C(C=CC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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